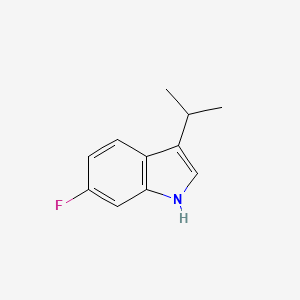
6-Fluoro-3-isopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-isopropyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 6th position and an isopropyl group at the 3rd position of the indole ring imparts unique chemical and physical properties to this compound.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Safety Data Sheet for 6-Fluoro-3-isopropyl-1H-indole suggests that it should be kept away from heat/sparks/open flames/hot surfaces .
Biochemical Analysis
Biochemical Properties
These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with a variety of cellular processes .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through interactions with these receptors .
Metabolic Pathways
Indole is a signalling molecule produced both by bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-isopropyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for the preparation of indole derivatives. The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions.
For this compound, the starting materials would include 6-fluorophenylhydrazine and an appropriate isopropyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-isopropyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the indole ring. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reduction reactions can be performed on the indole ring or the substituents. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the indole ring. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine may yield 6-chloro-3-isopropyl-1H-indole, while oxidation with potassium permanganate may produce 6-fluoro-3-isopropylindole-2,3-dione.
Scientific Research Applications
6-Fluoro-3-isopropyl-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Industry: Employed in the production of specialty chemicals, dyes, and agrochemicals.
Comparison with Similar Compounds
6-Fluoro-3-isopropyl-1H-indole can be compared with other indole derivatives, such as:
6-Fluoroindole: Lacks the isopropyl group, which may result in different chemical reactivity and biological activity.
3-Isopropylindole: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.
6-Chloro-3-isopropyl-1H-indole: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.
Properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLNRNHSSLIHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
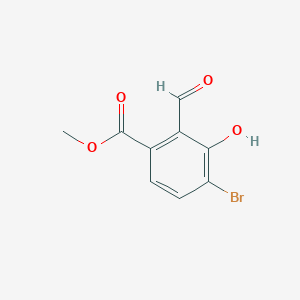
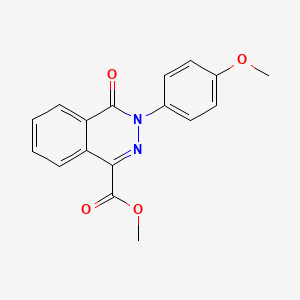
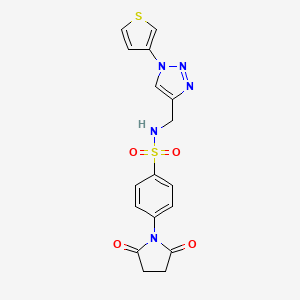
![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)
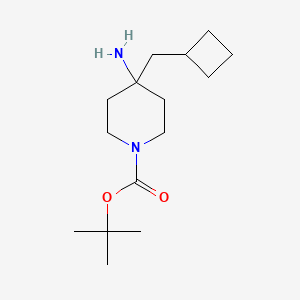
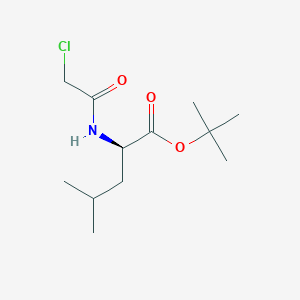
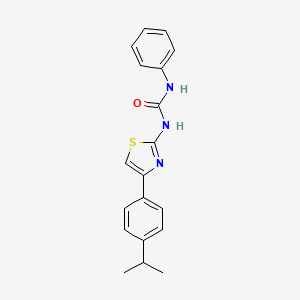
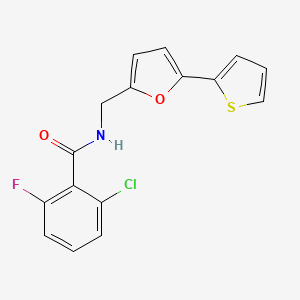
![2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2778574.png)
